(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid
Overview
Description
(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a boronic acid group and a 4-methyl-1H-pyrazol-1-yl group, making it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds containing the pyrazole moiety are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects . For instance, a molecular simulation study of a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
Compounds containing the pyrazole moiety are known to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
The compound is a solid under normal conditions and has a molecular weight of 18799 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1H-pyrazole and 4-methylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-bromo-1H-pyrazole with 4-methylphenylboronic acid in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and other oxygenated derivatives.
Reduction: Hydroxylated compounds.
Scientific Research Applications
(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the pyrazole group, making it less versatile in certain applications.
4-Methylphenylboronic acid: Similar structure but without the pyrazole group, limiting its reactivity in specific reactions.
1-Methyl-1H-pyrazole-4-boronic acid: Similar but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid and pyrazole groups, which confer distinct reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
[4-(4-methylpyrazol-1-yl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-8-6-12-13(7-8)10-4-2-9(3-5-10)11(14)15/h2-7,14-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGCSWUCSJQHMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C=C(C=N2)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225181-67-7 | |
Record name | 4-(4-methyl-1H-pyrazol-1-yl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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